Trimeprazine Sulphone N-Oxide Hydrochloride (Oxomemazine N-Oxide Hydrochloride)
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Overview
Description
Trimeprazine Sulphone N-Oxide Hydrochloride, also known as Oxomemazine N-Oxide Hydrochloride, is a phenothiazine derivative. It is primarily used as an antihistamine and has applications in treating allergies. The compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of Trimeprazine Sulphone N-Oxide Hydrochloride involves several steps. One common method includes the reaction of phenothiazine with 3-dimethylamino-2-methylpropyl chloride in the presence of sodium amide to form an intermediate compound. This intermediate is then oxidized using hydrogen peroxide in glacial acetic acid to yield Trimeprazine Sulphone N-Oxide Hydrochloride .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Trimeprazine Sulphone N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to its parent compound, Trimeprazine, under suitable reducing conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimeprazine Sulphone N-Oxide Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Trimeprazine Sulphone N-Oxide Hydrochloride involves its interaction with histamine receptors. As an antihistamine, it blocks the action of histamine, a substance in the body that causes allergic symptoms. The compound binds to histamine H1 receptors, preventing histamine from exerting its effects .
Comparison with Similar Compounds
Trimeprazine Sulphone N-Oxide Hydrochloride is similar to other phenothiazine derivatives, such as:
Chlorpromazine: Used primarily as an antipsychotic.
Trifluoperazine: Another antipsychotic with similar chemical structure.
Promethazine: Used as an antihistamine and antiemetic.
What sets Trimeprazine Sulphone N-Oxide Hydrochloride apart is its specific application as an antihistamine with sedative properties, making it unique among phenothiazine derivatives .
Properties
Molecular Formula |
C18H23ClN2O3S |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C18H22N2O3S.ClH/c1-14(13-20(2,3)21)12-19-15-8-4-6-10-17(15)24(22,23)18-11-7-5-9-16(18)19;/h4-11,14H,12-13H2,1-3H3;1H |
InChI Key |
FZRSJCQADAWVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)C[N+](C)(C)[O-].Cl |
Origin of Product |
United States |
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